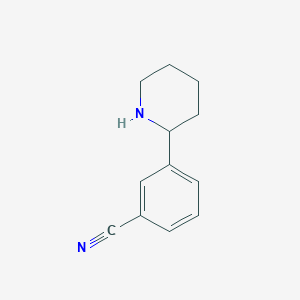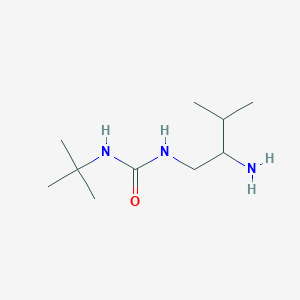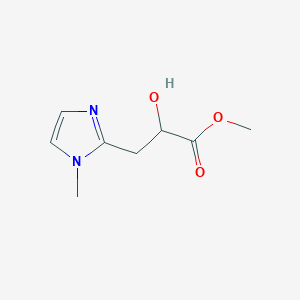
2-(2,6-Dimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 6, and a propanoic acid group attached to the benzene ring at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of Grignard reagents, where 2,6-dimethoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,6-Dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,6-Dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
3-(2,5-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups at positions 2 and 5 instead of 2 and 6.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups at positions 3 and 4.
Uniqueness: 2-(2,6-Dimethoxyphenyl)propanoic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 2 and 6 can lead to different steric and electronic effects compared to other similar compounds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
YOHDJOHDQXXSRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


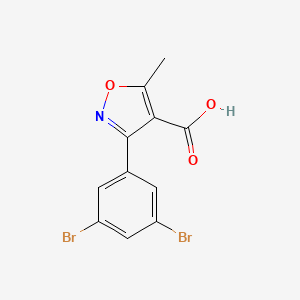
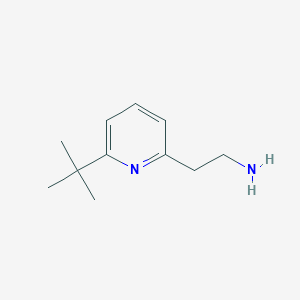
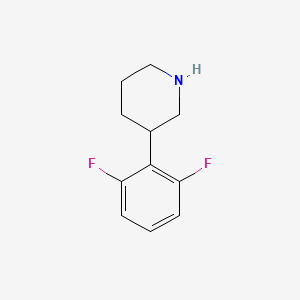
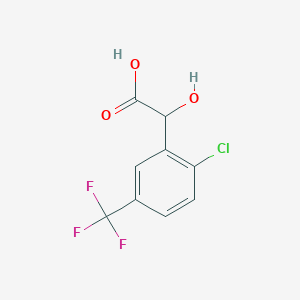
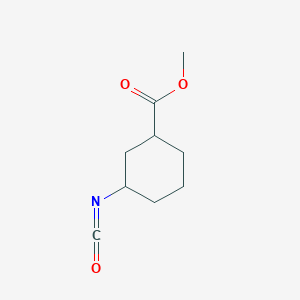
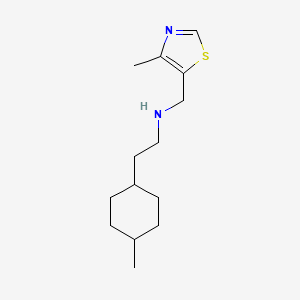

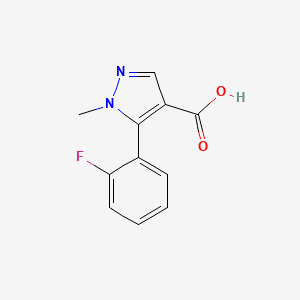
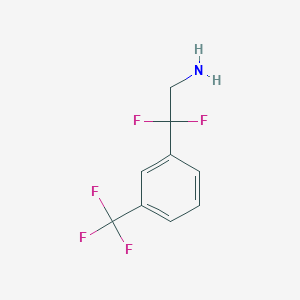
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
